molecular formula C10H20N6O5 B15342612 N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester CAS No. 102586-06-1

N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester

Cat. No.: B15342612
CAS No.: 102586-06-1
M. Wt: 304.30 g/mol
InChI Key: NEMKILBTAPWFOQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester involves multiple steps, starting with the protection of the lysine amino groups, followed by the introduction of the carbamoyl and nitroso groups. The reaction conditions typically involve the use of protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to selectively protect the amino groups. The nitroso groups are introduced using nitrosating agents like sodium nitrite in the presence of an acid. The final step involves the esterification of the lysine carboxyl group with ethanol under acidic conditions .

Chemical Reactions Analysis

N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitroso groups can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. The carbamoyl group can also interact with amino acid residues, affecting the protein’s structure and activity. These interactions can result in the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester can be compared with other similar compounds, such as:

    N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester group.

    N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine butyl ester: Similar structure but with a butyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and biological activity .

Properties

CAS No.

102586-06-1

Molecular Formula

C10H20N6O5

Molecular Weight

304.30 g/mol

IUPAC Name

ethyl 6-[aminomethyl(nitroso)amino]-2-[carbamoyl(nitroso)amino]hexanoate

InChI

InChI=1S/C10H20N6O5/c1-2-21-9(17)8(16(14-20)10(12)18)5-3-4-6-15(7-11)13-19/h8H,2-7,11H2,1H3,(H2,12,18)

InChI Key

NEMKILBTAPWFOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCN(CN)N=O)N(C(=O)N)N=O

Origin of Product

United States

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